

Technical Support Center: Cellulose Acetate Phthalate (CAP) Enteric Coating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

[Get Quote](#)

Welcome to the technical support center for **Cellulose Acetate Phthalate (CAP)** enteric coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to premature drug release during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Cellulose Acetate Phthalate (CAP)** and why is it used for enteric coating?

Cellulose Acetate Phthalate (CAP) is a pH-sensitive polymer commonly used for the enteric coating of solid oral dosage forms like tablets and capsules.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its primary function is to protect acid-labile drugs from the harsh acidic environment of the stomach and prevent gastric irritation.[\[4\]](#) CAP is insoluble in the low pH of the stomach but dissolves in the more alkaline environment of the small intestine (typically at a pH greater than 6), allowing for targeted drug release.[\[1\]](#)[\[2\]](#)

Q2: What are the common causes of premature drug release from CAP coatings?

Premature drug release from CAP coatings can be attributed to several factors, including:

- Inadequate Coating Thickness: Insufficient coating may not provide a complete barrier in the acidic medium.[\[5\]](#)[\[6\]](#)

- Coating Defects: Imperfections such as cracks, peeling, or "orange peel" texture can compromise the integrity of the coating.[7][8][9]
- Improper Formulation: The type and concentration of plasticizers, as well as interactions between the drug and the polymer, can affect film quality.[10][11][12]
- Incorrect Process Parameters: Coating process variables like temperature, spray rate, and drying time significantly impact the final film properties.[13][14]
- Hygroscopicity of CAP: CAP is naturally hygroscopic, and moisture absorption can affect its solubility and permeability.[1][2]
- Storage Conditions: High humidity and temperature during storage can alter the physical properties of the coating, leading to premature release.[15][16]

Q3: How does the choice of plasticizer affect CAP coating performance?

Plasticizers are added to CAP formulations to increase the flexibility of the coating and reduce the risk of cracking.[11][17] The choice and concentration of the plasticizer are critical. An insufficient amount can lead to a brittle coating, while an excessive amount can make the film too permeable.[9] Commonly used plasticizers for CAP include triethyl citrate, diethyl phthalate, and triacetin.[13] It's important to select a plasticizer that is compatible with the polymer to ensure a stable and homogeneous film.[12] For instance, triethyl citrate has been shown to yield softer films that are less sensitive to changes in curing conditions compared to diethyl phthalate and triacetin.[13]

Q4: Can the interaction between the drug and CAP polymer influence drug release?

Yes, interactions between the active pharmaceutical ingredient (API) and the CAP polymer can significantly impact the coating's performance and drug release profile.[10][18] Strong interactions can affect the molecular mobility and physical stability of the formulation.[10][18] For water-soluble drugs, a sub-coating or seal coat is often necessary to prevent the drug from migrating into the enteric coat, which could otherwise lead to premature release.[19][20]

Troubleshooting Guides

Issue 1: Premature Drug Release in Acidic Medium (0.1 N HCl)

Symptoms: More than 10% of the drug is released within the first two hours of dissolution testing in an acidic medium.

Potential Cause	Recommended Solution
Inadequate Coating Thickness	Increase the coating weight gain percentage. A thicker coating provides a more robust barrier against acid penetration. [5] [6]
Coating Defects (Cracks, Peeling)	Optimize coating process parameters. Ensure proper atomizing air pressure, spray rate, and drying temperature to achieve a uniform, defect-free film. [7] [8] [14] A common defect is "orange peel" or roughness, which can be addressed by adjusting the distance between the spray nozzle and the tablet bed. [7] [9]
Improper Plasticizer Concentration	Adjust the plasticizer concentration. Too little can cause brittleness and cracking, while too much can increase permeability. [9] [11] The optimal concentration is the minimum amount that ensures necessary film flexibility. [11]
Drug Migration into Coating	Apply a seal coat (sub-coating) of a water-soluble polymer like HPMC before applying the CAP coating. This is especially crucial for highly water-soluble drugs. [4] [19] [20]
Hygroscopicity of CAP	Control moisture during manufacturing and storage. Ensure proper drying of the coated product and store in low-humidity conditions. [1] [2] [15]

Issue 2: Inconsistent Drug Release Profiles Between Batches

Symptoms: Significant variability in the lag time and rate of drug release in the buffer stage of dissolution testing across different manufacturing batches.

Potential Cause	Recommended Solution
Variable Coating Uniformity	Ensure consistent mixing of the coating solution and uniform spraying. Calibrate the spray system and pan rotation speed to guarantee even distribution of the coating material. [8]
Inconsistent Process Parameters	Strictly control and monitor process parameters such as inlet air temperature, humidity, spray rate, and atomization pressure.
Variation in Core Properties	Ensure the tablet cores have consistent hardness, friability, and surface properties, as these can affect coating adhesion and uniformity. [7]
Changes in Raw Material Properties	The molecular weight of CAP can affect its properties. [1] [2] Qualify and test incoming raw materials, including the CAP polymer and plasticizers, to ensure batch-to-batch consistency.

Experimental Protocols

Protocol 1: Two-Step Dissolution Testing for Enteric-Coated Formulations

This protocol is used to evaluate the integrity of the enteric coating in an acidic environment and then measure the drug release in a neutral or slightly alkaline buffer.[\[21\]](#)

Apparatus: USP Dissolution Apparatus 1 (basket) or 2 (paddle).

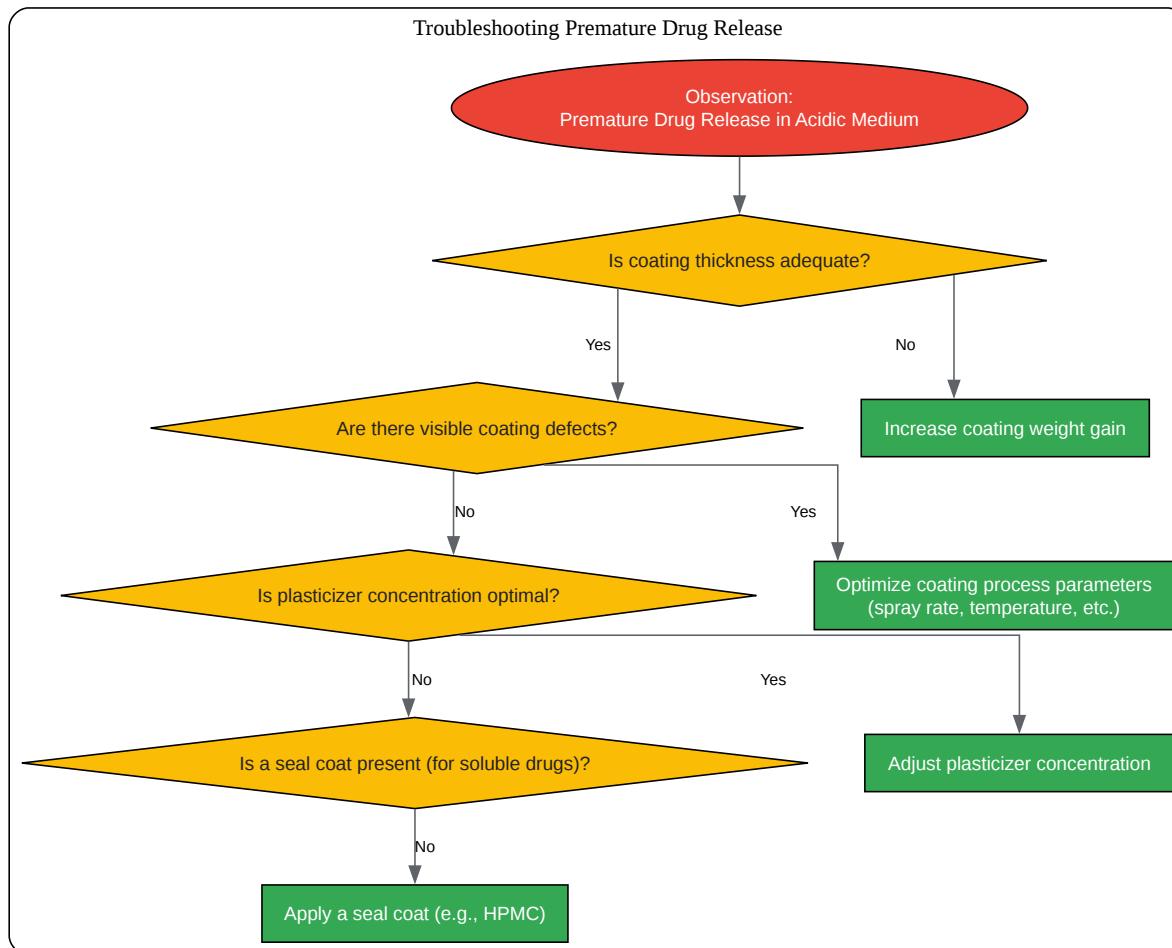
Procedure:

- Acid Stage:

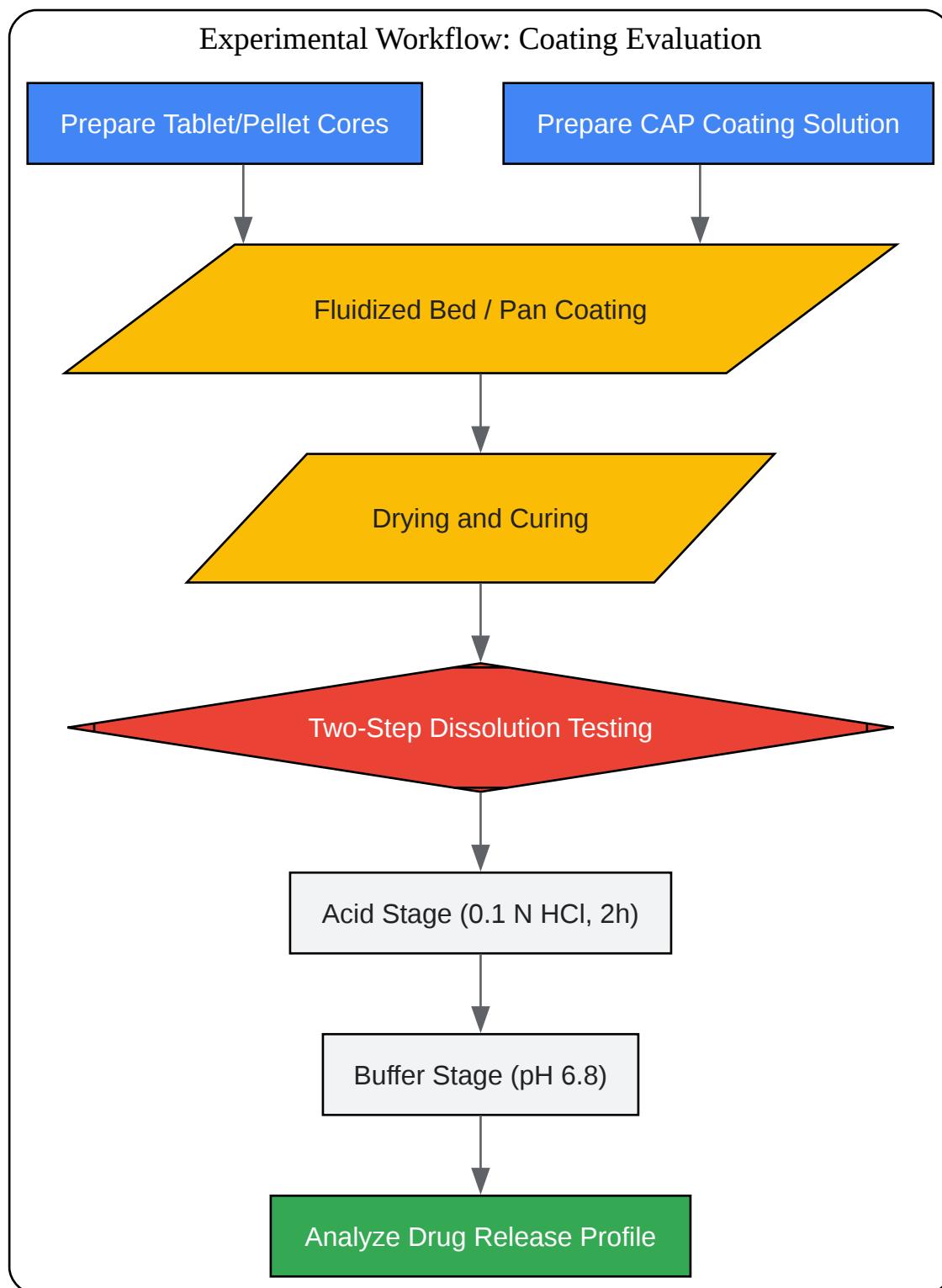
- Medium: 750 mL of 0.1 N HCl.
- Temperature: $37 \pm 0.5^{\circ}\text{C}$.
- Agitation: 50-100 rpm.
- Place the dosage form in the dissolution vessel and run for 2 hours.
- At the 2-hour mark, withdraw a sample of the medium to test for premature drug release. The amount of drug released should not exceed 10% of the label claim.[\[19\]](#)

- Buffer Stage:
 - Medium Addition Method: Add 250 mL of a pre-heated ($37 \pm 0.5^{\circ}\text{C}$) 0.20 M solution of sodium phosphate tribasic to the vessel. Adjust the pH to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH if necessary.[\[21\]](#)
 - Medium Replacement Method: Remove the dosage unit from the acidic medium, discard the acid, and place the dosage unit into a new vessel containing 900-1000 mL of pH 6.8 phosphate buffer pre-heated to $37 \pm 0.5^{\circ}\text{C}$.[\[21\]](#)
 - Continue the dissolution test for the specified time (e.g., 45 minutes or as per monograph).
 - Withdraw samples at predetermined time points and analyze for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Protocol 2: Preparation of CAP Coating Solution


Materials:

- **Cellulose Acetate Phthalate (CAP)** powder
- Acetone
- Isopropyl Alcohol (or other suitable co-solvent)
- Plasticizer (e.g., Triethyl Citrate)
- Anti-tacking agent (e.g., Talc) (optional)


Procedure:

- In a suitable container, add the required volume of acetone.
- While stirring, slowly add the CAP powder to the acetone to avoid clumping. Continue stirring until the CAP is completely dissolved.[11]
- In a separate container, dissolve the plasticizer in the isopropyl alcohol.
- Slowly add the plasticizer solution to the CAP solution while continuously stirring.
- If using an anti-tacking agent, disperse it in a portion of the solvent mixture and then add it to the main solution under agitation.
- Continue stirring until a homogenous solution or suspension is formed.
- It is recommended to filter the coating solution prior to use to remove any undissolved particles.[11]

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for premature drug release.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for CAP coating and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmaceutical Coating and Its Different Approaches, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Characterization of pH-Dependent Cellulose Acetate Phthalate Nanofibers by Electrospinning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Application of Tablet Film Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lodhapharma.com [lodhapharma.com]
- 6. Influence of Polymer Film Thickness on Drug Release from Fluidized Bed Coated Pellets and Intended Process and Product Control [mdpi.com]
- 7. TOP 10 - Troubleshooting Guide - Biogrund [biogrund.com]
- 8. 4 Common Tablet Coating Problems and How to Fix Them - ... [osdmachinery.com]
- 9. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 10. researchgate.net [researchgate.net]
- 11. eastman.com [eastman.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. icapsulepack.com [icapsulepack.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. media.neliti.com [media.neliti.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]
- 21. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Technical Support Center: Cellulose Acetate Phthalate (CAP) Enteric Coating]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822715#strategies-to-overcome-premature-drug-release-from-cap-coating>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com